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Compound of Interest

Compound Name: Dencichine

Cat. No.: B1670246

Abstract: Dencichine, a non-protein amino acid, is a key bioactive compound found in
traditional medicinal herbs such as Panax notoginseng and is also identified as a neurotoxic
agent in plants like Lathyrus sativus.[1] Its chemical identity is 3-N-oxalyl-L-a,[3-
diaminopropionic acid (3-ODAP).[1][2] This compound exhibits significant pharmacological
activities, most notably as a hemostatic agent, but also possesses anti-inflammatory and bone-
protective effects.[2][3] This technical guide provides an in-depth analysis of the molecular
structure and absolute stereochemistry of Dencichine. It consolidates physicochemical data,
details experimental protocols for its synthesis and analysis, and illustrates its interactions with
key biological pathways. This document is intended for researchers, scientists, and
professionals in the fields of natural product chemistry, pharmacology, and drug development.

Molecular Identity and Structure

Dencichine is structurally derived from L-a,B-diaminopropionic acid, where the 3-amino group
is acylated with an oxalyl group.[4][5] This unique structure is responsible for its diverse
biological activities.

o Systematic IUPAC Name: (2S)-2-amino-3-(oxaloamino)propanoic acid[4][6]

o Common Names: Dencichine, Dencichin, B-N-oxalyl-L-a,3-diaminopropionic acid (3-ODAP),
BOAA[1][3][5]

e CAS Registry Number: 5302-45-4[4][7]
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e Molecular Formula: CsHsN20s[4][7][8]
e Molecular Weight: 176.13 g/mol [3][4]

The core structure consists of a propanoic acid backbone with two amino groups at the a and 3
positions (C2 and C3). The a-carbon is a chiral center, conferring specific sterecisomerism to
the molecule. The 3-amino group is attached to an oxalyl moiety.

Dencichine Core Structure
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Figure 1: Functional groups of the Dencichine molecule.

Stereochemistry and Absolute Configuration

The stereochemistry of Dencichine is critical to its biological function. The molecule contains a
single stereocenter at the a-carbon (C2).

e Chiral Center: The C2 carbon atom is bonded to four different substituents: a hydrogen atom
(-H), an amino group (-NHz), a carboxyl group (-COOH), and a -CH2NH(CO)COOH group.

» Absolute Configuration: The absolute configuration of the naturally occurring Dencichine is
(S), as determined by the Cahn-Ingold-Prelog (CIP) priority rules.[3][4] This corresponds to
the L-configuration in the D/L system for amino acids, as it is structurally related to L-alanine.
[7] The InChiKey, NEEQFPMRODQIKX-REOHCLBHSA-N, and Isomeric SMILES, C(--
INVALID-LINK--N)NC(=0)C(=0)0, definitively encode this stereochemistry.[4][6]

The CIP priority is assigned as follows:

e -NHz2 (highest atomic number)
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 -COOH
¢ -CH2NH(CO)COOH
» -H (lowest priority)

With the lowest priority group (-H) oriented away from the viewer, the sequence from priority 1
to 3 proceeds in a counter-clockwise direction, defining the stereocenter as (S).

Counter-Clockwise = (

Counter-Clockwise = (S) Configurati

Counter-C ' nfiguration

-CHz... (3)
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Figure 2: Cahn-Ingold-Prelog priority assignment for Dencichine's chiral center.

Physicochemical and Analytical Data

Quantitative data for Dencichine has been established through various analytical techniques,
which are crucial for its identification, quantification, and quality control.
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Property Value Source
Molecular Weight 176.13 [3]
Exact Mass 176.0433 [3]

_ C: 34.10%, H: 4.58%, N:
Elemental Analysis [3]
15.91%, O: 45.42%

Melting Point 206°C [5]
Density 1.6 +0.1 g/cm3 [5]
Refractive Index 1.556 [5]
Appearance Crystalline Solid 9]

Table 1: Physicochemical

Properties of Dencichine.

GC-MS (with ECF

Parameter HPLC-DAD derivatization)
Linearity Range 6.25 - 400 pg/mL 10 - 800 pg/mL
Correlation Coefficient R2 =0.9993 r2 =0.9988
Limit of Detection (LOD) 0.10 pg/mL 0.5 pg/mL

Limit of Quantification (LOQ) 0.33 pg/mL 2 pg/mL

Source [2] [10]

Table 2: Quantitative Analytical

Parameters for Dencichine.

Experimental Protocols

The structural elucidation and synthesis of Dencichine rely on established chemical and
analytical methodologies.

Structural Elucidation: X-ray Crystallography
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X-ray crystallography is the definitive method for determining the three-dimensional atomic
structure and absolute configuration of a crystalline molecule.[11][12] While a specific
crystallographic report for Dencichine was not detailed in the provided results, the general
workflow is a standard and essential procedure for confirming its (S)-configuration.

General Workflow for X-ray Crystallography
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Figure 3: Standard experimental workflow for structural determination via X-ray
crystallography.

Chemical Synthesis

An improved chemical synthesis method for Dencichine has been developed to overcome low
extraction rates from natural sources.[13] The process starts with L-asparagine, ensuring the
correct stereochemistry is maintained throughout the synthesis.

Protocol Summary:

Protection: L-asparagine is reacted with tert-Butyl dicarbonate (Bocz0) in a basic solution at
room temperature to yield Boc-L-asparagine.[13]

o Degradation/Rearrangement: Boc-L-asparagine undergoes a Hofmann-like rearrangement
using iodobenzene diacetate in an acidic mixed solvent system (e.g., acetonitrile, water, citric
acid) to produce Boc-L-a,B-diaminopropionic acid.[13]

o Acylation: The protected diaminopropionic acid is then reacted with oxalyl chloride in a
solvent such as 1,4-dioxane at room temperature for approximately 6 hours.[13]

o Deprotection & Purification: The resulting crude product is processed and recrystallized to
yield pure Dencichine.[13]
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Chemical Synthesis of Dencichine
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Figure 4: Workflow for the chemical synthesis of Dencichine from L-asparagine.

Biological Context and Signaling Pathways

Dencichine's therapeutic effects are linked to its interaction with specific cellular signaling
pathways. Its ability to modulate osteoclastogenesis is of particular interest for treating bone

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1670246?utm_src=pdf-body-img
https://www.benchchem.com/product/b1670246?utm_src=pdf-body
https://www.benchchem.com/product/b1670246?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

loss diseases.

Inhibition of Osteoclastogenesis

In vivo studies have shown that Dencichine can alleviate bone loss.[2] At the molecular level, it
suppresses the differentiation of osteoclasts (osteoclastogenesis) by inhibiting key signaling
pathways mediated by RANKL (Receptor Activator of Nuclear Factor kB Ligand).[3] Specifically,
Dencichine prevents the phosphorylation of essential components in the NF-kB (p50, p65) and
MAPK (p38, ERK, JNK) pathways.[3]

Inhibition of Osteoclastogenesis by Dencichine
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Figure 5: Dencichine's inhibitory action on RANKL-mediated signaling pathways.

Engineered Biosynthesis

To provide a sustainable source of Dencichine, an artificial biosynthetic pathway has been
successfully engineered in Escherichia coli.[14][15] This synthetic biology approach
circumvents the challenges of chemical synthesis and extraction from natural sources. The
pathway is designed around the synthesis of two key precursors, L-2,3-diaminopropionate and
oxalyl-CoA, which are then fused by a dencichine synthase enzyme.[15]

Engineered Biosynthesis of Dencichine in E. coli
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Figure 6: Simplified workflow of the engineered de novo biosynthesis of Dencichine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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